2-amino-1H-indene-3-carbonitrile
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Overview
Description
2-amino-1H-indene-3-carbonitrile is a heterocyclic organic compound that features an indene core structure with an amino group at the 2-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-indene-3-carbonitrile typically involves the reaction of indene derivatives with suitable nitrile and amine sources. One common method is the reaction of indene-3-carboxaldehyde with malononitrile and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro-indene derivatives.
Reduction: Amino-indene derivatives.
Substitution: Halogenated or sulfonated indene derivatives.
Scientific Research Applications
2-amino-1H-indene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1H-indene-3-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in cancer research, this compound may inhibit kinase activity, thereby blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-1H-indole-3-carbonitrile: Similar structure but with an indole core.
2-amino-1H-naphthalene-3-carbonitrile: Similar structure but with a naphthalene core.
Uniqueness
2-amino-1H-indene-3-carbonitrile is unique due to its indene core, which imparts distinct electronic and steric properties compared to indole and naphthalene derivatives. These differences can lead to variations in reactivity and biological activity, making this compound a valuable compound for specific applications .
Properties
IUPAC Name |
2-amino-3H-indene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNNBTXKGWNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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